molecular formula C18H19N3O2 B2465250 7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1401319-35-4

7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2465250
CAS No.: 1401319-35-4
M. Wt: 309.369
InChI Key: KCSGKNISOMJICK-UHFFFAOYSA-N
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Description

7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound with the formula C18H19N3O2 . It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and have been the subject of extensive research . For instance, McCoull and co-workers developed a method that enables the ring closure by olefin metathesis reactions on functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Regioselective Synthesis : The compound can undergo regioselective synthesis, as evidenced in studies exploring the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. These syntheses involve multiple steps and variations, highlighting the compound's utility in creating structurally diverse derivatives (Drev et al., 2014).
  • Electrophilic Substitutions : Research has shown that this compound can undergo electrophilic substitutions, forming a variety of derivatives. These reactions are important for the development of novel compounds with potential applications in various fields (Atta, 2011).

Potential Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Some derivatives of this compound have been studied for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Gein et al., 2009).
  • Anti-Inflammatory Properties : Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties, suggesting potential use in medical treatments for inflammation-related conditions (Auzzi et al., 1983).

Crystallography and Structural Analysis

  • X-ray Crystallography : The molecular and crystalline structures of some derivatives have been examined using X-ray crystallography. This research contributes to the understanding of the structural properties and potential applications of these compounds (Lu Jiu-fu et al., 2015).

Novel Synthesis Methods

  • New Synthesis Approaches : Researchers have developed novel methods for synthesizing pyrazolo[1,5-a]pyrimidines, which could lead to more efficient and versatile ways of producing these compounds for various applications (Abdelhamid et al., 2020).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of Action

The primary target of 7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is the quorum sensing (QS) pathways . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Mode of Action

As a potent inhibitor of QS pathways , this compound likely interacts with key proteins or receptors involved in these pathways, disrupting their normal function

Properties

IUPAC Name

2-methyl-7-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11(2)9-14-10-15(18(22)23)19-17-16(12(3)20-21(14)17)13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSGKNISOMJICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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